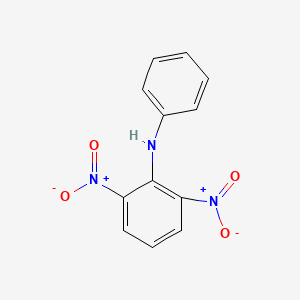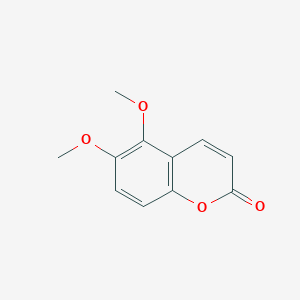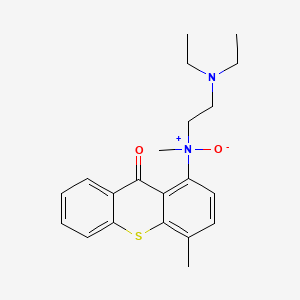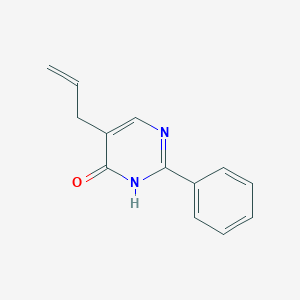
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a decane-1,10-diamine chain attached at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Decane-1,10-diamine Chain: The final step involves the nucleophilic substitution of the 8-position of the quinoline ring with decane-1,10-diamine under basic conditions.
Industrial Production Methods
Industrial production of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline structure.
Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death.
相似化合物的比较
Similar Compounds
N~1~-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine: Similar structure but with a shorter alkyl chain.
Primaquine: An antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine is unique due to its longer alkyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs.
属性
CAS 编号 |
6286-95-9 |
|---|---|
分子式 |
C20H31N3O |
分子量 |
329.5 g/mol |
IUPAC 名称 |
N'-(6-methoxyquinolin-8-yl)decane-1,10-diamine |
InChI |
InChI=1S/C20H31N3O/c1-24-18-15-17-11-10-14-23-20(17)19(16-18)22-13-9-7-5-3-2-4-6-8-12-21/h10-11,14-16,22H,2-9,12-13,21H2,1H3 |
InChI 键 |
YBARINVHVQOQBS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)





![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)

